2-[2-(trifluoromethyl)phenyl]-1H-imidazole
Overview
Description
2-[2-(trifluoromethyl)phenyl]-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C10H7F3N2 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Evaluation of Benzimidazole Derivatives : A study synthesized 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole derivatives, evaluating them for lipase inhibition and antioxidant activities. Some compounds demonstrated significant scavenging activity (Menteşe, Karaali, Yılmaz, Ülker, & Kahveci, 2013).
Corrosion Inhibition : Research on imidazole derivatives, including those with fluorophenyl groups, revealed their effectiveness as corrosion inhibitors for steel in acidic solutions. This study utilized experimental and surface explorations, along with density functional theory (DFT) (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, Krishna, 2021).
Antimicrobial and Antituberculosis Agents : Novel 2-[4-(1H-[1,2,4]-triazol-1-yl)phenyl]-1-substituted-4,6-difluoro-1H-benzo[d]imidazole derivatives were synthesized and exhibited promising antimicrobial and antitubercular activities against various bacterial strains and Mycobacterium tuberculosis (Jadhav, Shaikh, Kale, Shiradkar, & Gill, 2009).
Antimicrobial Agents Synthesis : A study focused on synthesizing novel imidazole derivatives for antimicrobial applications, demonstrating their significant antimicrobial activities against Candida albicans (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Inhibition Properties and Adsorption Behavior : Imidazole and 2-phenyl-2-imidazoline were studied for their corrosion inhibition behavior for AA5052, showing effective inhibition and chemisorption mechanisms (He, Jiang, Li, Wang, Hou, & Wu, 2014).
Thermochemical Properties : The study measured vapor pressures and derived standard enthalpies of vaporization for 1-(R-phenyl)-1H-imidazoles, aiding in understanding their physicochemical properties for practical applications (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).
Epoxy Resin Curing Agents : Two fluorinated curing agents based on imidazole-bisphenol and imidazole-diamine were synthesized and used to cure epoxy resin, showing improved thermal stability and water repellency (Ghaemy, Bazzar, & Berenjestanaki, 2012).
Carbon Steel Corrosion Inhibition : This study explored the application of imidazole-based molecules for inhibiting corrosion of carbon steel, highlighting the importance of molecule polarity and adsorption energies in corrosion inhibition efficiency (Costa, Almeida-Neto, Campos, Fonseca, Mattos, Freire, Homem-de-Mello, Marinho, Monteiro, Correia, & Lima-Neto, 2021).
Interaction with Bovine Serum : A trifluoromethyl substituted imidazole derivative showed strong ability to quench the fluorescence of bovine serum albumin, indicating potential biomedical applications (Jayabharathi, Thanikachalam, & Perumal, 2012).
Future Directions
Mechanism of Action
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-4-2-1-3-7(8)9-14-5-6-15-9/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIDVEUHTIRRIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433400 | |
Record name | 2-[2-(Trifluoromethyl)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174356-08-2 | |
Record name | 2-[2-(Trifluoromethyl)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the trifluoromethyl group position in the 2-[2-(trifluoromethyl)phenyl]-1H-imidazole derivatives used in these oxovanadium complexes?
A1: The research by [] investigated three oxovanadium complexes containing this compound derivatives with the trifluoromethyl group at different positions (ortho, meta, and para) on the phenyl ring. The study demonstrated that the position of this group significantly influences the DNA-binding affinity of the complexes. Specifically, the complex with the trifluoromethyl group in the para position exhibited the highest binding constant (Kb), indicating stronger intercalation with DNA []. This suggests that the para position allows for optimal interactions between the complex and the DNA structure.
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